(5E)-5-(3-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
CAS No.:
Cat. No.: VC13626647
Molecular Formula: C13H13NO2S2
Molecular Weight: 279.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13NO2S2 |
|---|---|
| Molecular Weight | 279.4 g/mol |
| IUPAC Name | (5Z)-5-[(3-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C13H13NO2S2/c1-8(2)16-10-5-3-4-9(6-10)7-11-12(15)14-13(17)18-11/h3-8H,1-2H3,(H,14,15,17)/b11-7- |
| Standard InChI Key | OMFWLYLAOJXAOG-XFFZJAGNSA-N |
| Isomeric SMILES | CC(C)OC1=CC=CC(=C1)/C=C\2/C(=O)NC(=S)S2 |
| SMILES | CC(C)OC1=CC=CC(=C1)C=C2C(=O)NC(=S)S2 |
| Canonical SMILES | CC(C)OC1=CC=CC(=C1)C=C2C(=O)NC(=S)S2 |
Introduction
(5E)-5-(3-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a synthetic compound belonging to the thiazole family, known for its diverse pharmacological properties. This compound features a thiazole ring and a benzylidene moiety with an isopropoxy substituent, contributing to its unique structural characteristics and potential biological activities.
Key Features:
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Molecular Formula: .
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Chemical Structure: Includes a thiazole ring with sulfur and nitrogen atoms, a mercapto group, and a benzylidene moiety with an isopropoxy substituent.
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Potential Applications: Antimicrobial, antifungal, anticancer properties, and enzyme inhibition.
Chemical Reactions:
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Oxidation of Mercapto Group: Formation of disulfides.
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Nucleophilic Substitution: Involvement of the thiazole ring.
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Electrophilic Aromatic Substitution: Possible reactions of the benzylidene moiety.
Biological Activities and Potential Applications
Research indicates that compounds similar to (5E)-5-(3-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. Thiazole derivatives are known to interfere with cell proliferation and induce apoptosis in cancer cells.
Biological Activities:
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Antimicrobial and Antifungal Properties: Effective against a range of pathogens.
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Anticancer Properties: Inhibition of cell proliferation and induction of apoptosis.
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Enzyme Inhibition: Potential to inhibit enzymes involved in disease progression.
Synthesis Methods
The synthesis of (5E)-5-(3-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves multi-step reactions under controlled conditions to optimize yield and purity. Reaction conditions, such as temperature, solvent choice, and reaction time, are critical.
Synthesis Steps:
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Starting Materials: Typically involve thiazole precursors and benzylidene derivatives.
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Reaction Conditions: Conducted under inert atmospheres to prevent oxidation.
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Purification Methods: Recrystallization or chromatography may be used.
Safety and Handling
Handling of (5E)-5-(3-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one requires caution due to potential skin and eye irritation upon contact. Proper protective equipment and safety protocols should be followed.
Safety Precautions:
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Personal Protective Equipment (PPE): Gloves, goggles, and lab coats.
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Storage Conditions: Cool, dry place away from incompatible substances.
Future Directions:
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Biological Activity Studies: In-depth investigations into anticancer and antimicrobial properties.
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Synthesis Optimization: Improving yield and purity through optimized reaction conditions.
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Toxicity and Pharmacokinetic Studies: Assessing safety and bioavailability for potential clinical use.
Data Table: Biological Activities
| Activity | Description |
|---|---|
| Antimicrobial | Effective against various pathogens |
| Antifungal | Active against fungal infections |
| Anticancer | Inhibits cell proliferation, induces apoptosis |
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